L-Tyrosyl-L-tyrosyl-L-seryl-L-tyrosyl-L-prolyl-L-tyrosyl-L-threonine
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Overview
Description
L-Tyrosyl-L-tyrosyl-L-seryl-L-tyrosyl-L-prolyl-L-tyrosyl-L-threonine is a peptide compound composed of seven amino acids: tyrosine, serine, proline, and threonine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-tyrosyl-L-seryl-L-tyrosyl-L-prolyl-L-tyrosyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting group (e.g., Fmoc) is removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-L-tyrosyl-L-seryl-L-tyrosyl-L-prolyl-L-tyrosyl-L-threonine can undergo various chemical reactions, including:
Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.
Reduction: Disulfide bonds, if present, can be reduced using agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other functional groups using specific reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracetic acid.
Reduction: DTT or β-mercaptoethanol.
Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.
Major Products Formed
Oxidation: Dityrosine cross-links.
Reduction: Free thiol groups.
Substitution: Modified peptide with new functional groups.
Scientific Research Applications
L-Tyrosyl-L-tyrosyl-L-seryl-L-tyrosyl-L-prolyl-L-tyrosyl-L-threonine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein-protein interactions and enzyme kinetics.
Pharmacology: Investigated for its potential as a therapeutic agent due to its bioactive properties.
Materials Science: Utilized in the development of peptide-based materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of L-Tyrosyl-L-tyrosyl-L-seryl-L-tyrosyl-L-prolyl-L-tyrosyl-L-threonine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
L-Tyrosyl-L-seryl-L-leucine: Another peptide with similar amino acid composition but different sequence and properties.
L-Tyrosyl-L-arginyl-L-arginyl-L-alanyl-L-alanyl-L-valyl-L-prolyl-L-prolyl-L-seryl-L-prolyl-L-seryl-L-leucyl-L-seryl-L-arginyl-L-histidyl-L-seryl-L-seryl-L-prolyl-L-histidyl-L-glutaminyl-O-phosphono-L-seryl-L-α-glutamyl-L-α-aspartyl-L-α-glutamyl-L-α-glutamyl-L-glutamic acid: A more complex peptide with additional amino acids and functional groups.
Properties
CAS No. |
920015-18-5 |
---|---|
Molecular Formula |
C48H57N7O14 |
Molecular Weight |
956.0 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C48H57N7O14/c1-26(57)41(48(68)69)54-44(64)37(23-29-8-16-33(60)17-9-29)51-46(66)40-3-2-20-55(40)47(67)38(24-30-10-18-34(61)19-11-30)52-45(65)39(25-56)53-43(63)36(22-28-6-14-32(59)15-7-28)50-42(62)35(49)21-27-4-12-31(58)13-5-27/h4-19,26,35-41,56-61H,2-3,20-25,49H2,1H3,(H,50,62)(H,51,66)(H,52,65)(H,53,63)(H,54,64)(H,68,69)/t26-,35+,36+,37+,38+,39+,40+,41+/m1/s1 |
InChI Key |
VRGJYICSUCYBPO-BVUQNBGMSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)N)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)N)O |
Origin of Product |
United States |
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